Hyca A -

Hyca A

Catalog Number: EVT-245584
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hyca A is derived from the E. coli genome, specifically linked to the hydrogenase-4 operon. Its classification falls under transcriptional regulators involved in anaerobic respiration and hydrogen metabolism. The compound is crucial for understanding microbial energy production and its applications in bioenergy.

Synthesis Analysis

Methods

The synthesis of Hyca A involves genetic manipulation techniques to enhance its expression in E. coli. Researchers utilize methods such as saturation mutagenesis and plasmid electroporation to create strains with modified expression levels of Hyca A. The plasmids used often carry genes that promote hydrogen production, allowing for the assessment of Hyca A's role in these pathways.

Technical Details

The technical process typically includes:

  • Plasmid Construction: Using vectors like pVLT35 to introduce hycA into E. coli strains.
  • Electroporation: Introducing plasmids into competent cells to facilitate gene expression.
  • Hydrogen Production Assays: Evaluating strains for enhanced hydrogen production using colorimetric detection methods.
Molecular Structure Analysis

Structure

The molecular structure of Hyca A is characterized by its specific amino acid sequence, which allows it to interact with other proteins involved in the hydrogenase pathway. While detailed structural data may not be extensively documented, its functionality is primarily derived from its ability to bind to DNA and regulate transcription.

Data

Research indicates that Hyca A operates within a complex network of proteins that respond to environmental signals, such as the presence of formate. Its structural integrity is crucial for its regulatory functions.

Chemical Reactions Analysis

Reactions

Hyca A participates in several biochemical reactions:

  • Transcription Activation: It binds to upstream activating sequences (UAS) near the promoters of the hyc and hyp operons, facilitating RNA polymerase binding.
  • Regulation Mechanism: The presence of intracellular molybdate enhances transcriptional activation by Hyca A.

Technical Details

The interactions between Hyca A and other molecules are often assessed through assays that measure changes in gene expression levels under varying environmental conditions. Techniques such as quantitative PCR are employed to quantify mRNA levels corresponding to target genes regulated by Hyca A.

Mechanism of Action

Process

Hyca A functions primarily as a transcriptional activator. It binds to specific DNA sequences upstream of target genes, promoting their transcription in response to environmental cues such as formate availability. This mechanism is critical for the adaptation of E. coli to anaerobic conditions where hydrogen production becomes advantageous.

Data

Studies have shown that mutations in the hycA gene can significantly alter hydrogen production rates, indicating its pivotal role in metabolic regulation. The interaction between Hyca A and other regulatory proteins also influences its activity.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Chemically, Hyca A is characterized by:

  • Molecular Weight: Specific molecular weight data may vary based on post-translational modifications.
  • Stability: It remains stable under various pH conditions typical of bacterial environments.

Relevant analyses often include thermodynamic studies that assess its stability and interactions with other biomolecules.

Applications

Scientific Uses

Hyca A has significant implications in several scientific fields:

  • Bioenergy Research: Understanding its role can lead to improved methods for biohydrogen production.
  • Microbial Metabolism Studies: It serves as a model for studying regulatory mechanisms in anaerobic bacteria.
  • Biotechnological Applications: Potential applications include developing microbial systems optimized for renewable energy sources through enhanced hydrogen production.
Introduction to Hyca A in Biological Systems

HycA’s Role in Microbial Metalloenzyme Maturation Pathways

The regulatory influence of HycA centers on its interaction with the FHL transcriptional activator FhlA (Formate Hydrogen Lyase Activator). Under non-inducing conditions, HycA binds directly to FhlA, forming an inhibitory complex that prevents transcriptional activation of the hyc and fdhF operons [5]. Structural analyses reveal that HycA’s N-terminal domain contains α-helical motifs that facilitate protein-protein interactions with FhlA’s regulatory domain, while its C-terminus may sense cellular redox status through cysteine residues [10]. This repression is relieved when formate accumulates, triggering conformational changes that dissociate HycA from FhlA.

HycA-mediated regulation directly impacts the maturation of two metalloenzyme complexes:

  • Hydrogenase 3 (Hyd-3): A [NiFe]-hydrogenase that catalyzes proton reduction using electrons from formate oxidation
  • Formate dehydrogenase H (Fdh-H): A molybdenum/selenium-containing enzyme that oxidizes formate

Table 1: HycA-Regulated Hydrogenase Complexes in Enterobacteria

ComplexMetal CofactorsEncoded GenesFunctionHycA Regulation
FHL SystemNi-Fe, Mo-Se, Fe-S clustershycBCDEFG, fdhFFormate → H₂ + CO₂Represses transcription
Hyd-3Ni-Fe centerhycE (large subunit)H₂ evolutionControls maturation via hyc operon
Hyd-4Ni-Fe centerhyf operonPutative H₂ evolutionIndirect regulation via FhlA

Metabolic flux studies demonstrate that hycA knockout strains exhibit 4.6-fold higher hydrogen production compared to wild-type E. coli due to constitutive expression of Hyd-3 and Fdh-H [5] [10]. This occurs because the absence of HycA allows unregulated FhlA activation, leading to maximal transcription of FHL components. Crucially, HycA does not affect the maturation of uptake hydrogenases (Hyd-1 and Hyd-2), indicating its specificity toward hydrogen-evolving complexes [5].

The physiological rationale for HycA-mediated repression lies in energy conservation:

  • Under low-formate conditions, HycA conserves cellular resources by suppressing unnecessary metalloenzyme synthesis
  • During formate accumulation, derepression enables detoxification via H₂/CO₂ production
  • This regulation synchronizes [NiFe]-cofactor biosynthesis with substrate availability [2] [5]

Table 2: Metabolic Impact of HycA Perturbation in Enterobacter aerogenes

Genetic ModificationH₂ Yield from Formate Pathway (Δ mol/mol glucose)H₂ Yield from NADH Pathway (Δ mol/mol glucose)Key Metabolic Shifts
hycA knockout+87%-22%Acetate ↑, Lactate ↓
hycA knockout + fhlA overexpression+152%-41%Ethanol ↑, Succinate ↓
Wild typeBaselineBaselineBalanced fermentation
ldhA knockoutNo change+68%Lactate ↓, 2,3-butanediol ↑
nuoB knockout+34%+29%NADH/NAD⁺ ratio altered

Evolutionary Significance of HycA in Hydrogen Metabolism

HycA represents an evolutionarily conserved strategy for regulating gaseous energy carriers. Phylogenetic analyses reveal HycA homologs in diverse facultative anaerobes, including Salmonella enterica, Klebsiella pneumoniae, and Enterobacter aerogenes [10]. This conservation across γ-proteobacteria suggests HycA emerged approximately 500–800 million years ago as atmospheric oxygen levels rose, coinciding with the specialization of anaerobic metabolic pathways [1] [8]. The protein’s persistence highlights its adaptive value in fluctuating environments where precise control over hydrogen metabolism provides selective advantages.

The evolutionary trajectory of HycA correlates with three key transitions in microbial metabolism:

  • Divergence from respiratory chains: HycA’s regulatory mechanism shows homology with redox-sensing domains in aerobic respiratory regulators, suggesting exaptation from O₂-responsive systems [1]
  • Specialization of hydrogenases: As [NiFe]-hydrogenases diversified into uptake and evolving subtypes, HycA co-evolved to specifically regulate H₂-evolving complexes [5] [8]
  • Integration with formate metabolism: The coupling of HycA-mediated regulation to formate sensing represents an evolutionary innovation for synchronizing carbon and energy metabolism [2] [10]

Table 3: Evolutionary Distribution of HycA-Like Regulators

Organism GroupHycA HomologIdentity (%)Associated Metabolic PathwayDivergence Time (MYA)
γ-ProteobacteriaHycA100FHL system0
β-ProteobacteriaHyfR67Hydrogenase 4 complex~500
FirmicutesHyfA-like42Ethanol-formate fermentation~1,200
Archaea (Methanogens)MhuD28H₂-dependent methanogenesis>2,000

Comparative genomics reveals that organisms lacking HycA homologs (e.g., strict anaerobes like Clostridium) employ alternative regulatory strategies for hydrogen metabolism, such as redox-sensing ferredoxin regulators or nickel-responsive NikR systems [8]. This contrast underscores HycA’s specialized role in facultative anaerobes that transition between respiratory and fermentative modes. The protein’s persistence in enteric bacteria correlates with their ecological success in oxygen-fluctuating environments like mammalian guts, where precise control over H₂ production prevents energy waste and optimizes substrate utilization [5] [10].

Recent metabolic engineering studies demonstrate HycA’s biotechnological relevance:

  • Simultaneous knockout of hycA and ldhA (lactate dehydrogenase) redirects metabolic flux toward H₂ production, yielding 2.3-fold higher hydrogen than wild-type strains [10]
  • In Enterobacter aerogenes, hycA deletion combined with fhlA overexpression shifts the NADH/formate pathway balance, enhancing total H₂ yield by 136% [6] [10]
  • These manipulations validate evolutionary optimization principles by mimicking natural selection for deregulated hydrogenases under substrate-rich conditions

Properties

Product Name

Hyca A

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